REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11].N1C=CC=[CH:14][CH:13]=1>>[N+:8]([C:6]1[CH:5]=[CH:4][C:3]2[O:11][C:13]([CH3:14])=[N:1][C:2]=2[CH:7]=1)([O-:10])=[O:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC(=C1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred overnight at room temperature after which about 1500 ml of ethanol
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A dye of the invention is prepared
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
a Dean & Stark adapter or glass trap to collect
|
Type
|
DISTILLATION
|
Details
|
distilled off solvent, and a condenser
|
Type
|
ADDITION
|
Details
|
About 600 parts of triethyl orthoacetate are added to the flask
|
Type
|
TEMPERATURE
|
Details
|
while refluxing
|
Type
|
TEMPERATURE
|
Details
|
maintained at 120°-140° C
|
Type
|
CUSTOM
|
Details
|
The ethanol formed
|
Type
|
DISTILLATION
|
Details
|
is distilled off
|
Type
|
CUSTOM
|
Details
|
are removed
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
to precipitate the product
|
Type
|
FILTRATION
|
Details
|
Filtering
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(N=C(O2)C)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |